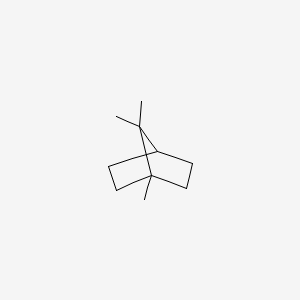

Camphane

描述

Camphane, also known as 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane, is a bicyclic monoterpene. It is a naturally occurring compound found in various essential oils, including turpentine, cypress oil, camphor oil, citronella oil, and neroli . This compound is colorless, crystalline, and has a camphor-like smell. It is insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and chloroform .

准备方法

合成路线和反应条件

樟脑烷可以通过使用二氧化钛等固体酸催化剂,通过α-蒎烯的异构化合成 。 该过程包括将α-蒎烯转化为异冰片酯,然后水解和氧化以生成樟脑烷 .

工业生产方法

樟脑烷的工业生产通常涉及α-蒎烯的异构化,α-蒎烯是一种常见的单萜,存在于松节油中。 该过程使用固体酸催化剂来实现高产率的樟脑烷 .

化学反应分析

反应类型

樟脑烷会经历各种化学反应,包括:

氧化: 樟脑烷可以被氧化形成樟脑和其他含氧衍生物.

还原: 樟脑烷的还原可以生成异冰片醇和冰片醇.

取代: 在 BF3·Et2O 或 ZnCl2 等催化剂的作用下,双官能团硫醇,如 1,2-乙二硫醇,可以进行亲电加成反应.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬.

还原: 使用锂铝氢化物和硼氢化钠等还原剂.

主要形成的产物

氧化: 樟脑和其他含氧衍生物.

还原: 异冰片醇和冰片醇.

取代: 各种硫醇取代的樟脑烷衍生物.

科学研究应用

Chemical Synthesis

Camphane as a Building Block

this compound is primarily utilized as a building block in organic synthesis. Its structure allows it to serve as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. The compound can undergo various transformations, including oxidation and reduction, leading to the formation of nitroso or nitro derivatives and secondary or tertiary amines .

Table 1: Reactions Involving this compound

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Nitroso/nitro derivatives | Depends on specific reagents used |

| Reduction | Secondary/tertiary amines | Important for synthesizing pharmaceuticals |

| Isomerization | Camphene | Involves transformation of α-pinene |

Biological Applications

Biological Activity

Research indicates that this compound exhibits potential biological activity. Studies have investigated its interactions with biomolecules, suggesting it may have therapeutic properties relevant to drug development .

Case Study: Antimicrobial Properties

A study evaluated the antimicrobial effects of this compound derivatives against various pathogens. Results indicated significant inhibitory activity, particularly against Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent .

Medicinal Uses

Drug Development

this compound derivatives are being explored as precursors in drug development due to their ability to modulate biological pathways. Their unique structural properties make them suitable candidates for designing new pharmaceuticals targeting specific diseases .

Table 2: Medicinal Applications of this compound Derivatives

| Application Area | Specific Use | Example Derivative |

|---|---|---|

| Antimicrobial | Treatment of bacterial infections | This compound-based antibiotics |

| Anti-inflammatory | Reducing inflammation | This compound analogs |

| Analgesic | Pain relief | Modified this compound compounds |

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are employed in the formulation of cosmetics and personal care products due to their conditioning properties .

Case Study: Cosmetic Ingredients

Research into exo-exo-2,3-camphanediol has shown its effectiveness as a conditioning agent in hair and skin products. This compound enhances texture and feel, making it a valuable ingredient in cosmetic formulations .

作用机制

相似化合物的比较

类似化合物

樟脑: 樟脑烷的含氧衍生物,结构相似但官能团不同。

异冰片醇: 樟脑烷的还原产物,具有一个羟基。

冰片醇: 樟脑烷的另一种还原产物,与异冰片醇互为异构体.

樟脑烷的独特性

樟脑烷因其双环结构及其能够进行各种化学转化而独一无二,使其成为有机合成中的一种通用化合物 。 其独特的香气和潜在的治疗特性进一步将其与其他类似化合物区分开来 .

生物活性

Camphane, a bicyclic monoterpene, has garnered attention for its diverse biological activities, including antiviral, antifungal, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is structurally related to camphor and is characterized by its bicyclic framework. The compound's unique structure contributes to its biological activity, making it a valuable subject of study in pharmacology and medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. For instance, a study on camphene derivatives demonstrated significant antiviral activity against various viruses:

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| 2a | Influenza Virus | 45.3 |

| 2a | Ebola Pseudotype Virus | 0.12 |

| 2a | Authentic EBOV | 18.3 |

| 2a | Hantaan Virus Pseudovirus | 9.1 |

These results indicate that the surface proteins of viruses are likely targets for this compound derivatives, with specific structural features enhancing binding affinity and efficacy against viral infections .

Antifungal Activity

This compound also exhibits notable antifungal properties. A study synthesized various camphor derivatives and evaluated their antifungal activity against Trichoderma versicolor. The minimum inhibitory concentrations (MIC) were determined as follows:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 3a | T. versicolor | 0.5 |

| 4a | T. versicolor | 1.0 |

| 5k | T. versicolor | 2.0 |

The findings suggest that these camphor derivatives could serve as promising candidates for developing low-toxicity antifungals .

Antimicrobial Activity

The antimicrobial potential of this compound was further explored in a study involving its extraction from Ipomoea pes-caprae. The results indicated that this compound exhibited significant antimicrobial activity against both bacterial and fungal strains:

| Microorganism Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacterial Strains | 2 µg/mL |

| Fungal Strains | 0.5 µg/mL |

Molecular docking studies revealed strong binding affinities of this compound to microbial protein targets, supporting its potential as a new antimicrobial agent .

Case Studies

Several case studies have illustrated the practical applications of this compound in health-related areas:

- Antiviral Applications : A case study demonstrated the effectiveness of camphene derivatives in inhibiting influenza virus replication in vitro, paving the way for further development of antiviral therapies.

- Antifungal Development : Research on camphor derivatives led to the identification of compounds with low toxicity and high antifungal efficacy, suggesting their potential use in agricultural applications to combat fungal pathogens.

属性

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2)8-4-6-10(9,3)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWYHVAWEKZDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196832 | |

| Record name | Camphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-15-3 | |

| Record name | Bornane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camphane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Camphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。